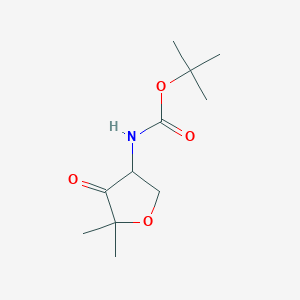

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isomorphous Crystal Structures

Tert-butyl carbamate derivatives are part of the isostructural family with the general formula BocNHCH2CCCCX, where X can be H, Cl, Br, I. These compounds are notable for their unique crystal structures, where molecules are interconnected through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds targeting the same carbonyl group. This arrangement highlights the compound's potential in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Photoredox Catalysis

In the realm of photoredox catalysis, tert-butyl carbamate derivatives serve as pivotal intermediates. A notable application is the photoredox-catalyzed amination of o-hydroxyarylenaminones, which opens a new cascade pathway for synthesizing a range of 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols in organic synthesis, offering a versatile tool for constructing diverse amino pyrimidines (Wang et al., 2022).

Synthetic Applications

Tert-butyl carbamate derivatives are key intermediates in synthesizing biologically active compounds. An example is their role in the rapid synthesis of an important intermediate used in the production of omisertinib (AZD9291), a medication for non-small cell lung cancer treatment. The synthetic route involves acylation, nucleophilic substitution, and reduction, showcasing the compound's versatility in medicinal chemistry (Zhao et al., 2017).

Stereochemistry

The compound also plays a crucial role in the stereoselective synthesis of key intermediates for synthesizing factor Xa inhibitors. An efficient route has been described for preparing tert-butyl carbamate derivatives, demonstrating its utility in creating complex molecules with precise stereochemistry, essential for drug development (Wang et al., 2017).

Hydroxyl Group Protection

Furthermore, tert-butyl carbamate derivatives are instrumental in protecting hydroxyl groups during organic synthesis, highlighting their importance in developing chemical agents that combine stability with easy removal, crucial for synthesizing various compounds, including prostaglandins (Corey & Venkateswarlu, 1972).

Safety and Hazards

The safety information for Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7H,6H2,1-5H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPVJBJEKXBEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(CO1)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)

![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)

![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)

![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)